Egfr-IN-5

Description

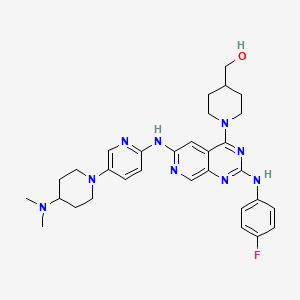

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOUQSZKEPSXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38FN9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Characterizing the Target Specificity and Selectivity of EGFR Inhibitors

For researchers, scientists, and drug development professionals, understanding the precise interaction of a small molecule inhibitor with its intended target is paramount. This guide provides an in-depth overview of the experimental methodologies and data presentation required to thoroughly characterize the target specificity and selectivity of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. While this document is structured as a comprehensive guide, it is important to note that a specific inhibitor designated "Egfr-IN-5" was not found in the public domain at the time of this writing. Therefore, the principles and protocols outlined herein are presented as a general framework for the evaluation of any EGFR-targeting compound.

The EGFR Signaling Pathway: A Critical Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, growth, and differentiation.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways.[2][4] Aberrant activation of EGFR signaling, through mutation or overexpression, is a key driver in the development and progression of numerous cancers, making it a well-established therapeutic target.[5][6]

Quantitative Assessment of Target Specificity and Selectivity

The efficacy of an EGFR inhibitor is determined by its ability to potently inhibit the target kinase, while its safety profile is largely dependent on its selectivity, or lack of activity, against other kinases. The following tables provide a template for summarizing the key quantitative data for a novel EGFR inhibitor.

Table 1: Biochemical Potency Against EGFR Variants

| Kinase Target | IC50 (nM) | Assay Method |

| EGFR (Wild-Type) | Value | e.g., ADP-Glo |

| EGFR (L858R) | Value | e.g., ADP-Glo |

| EGFR (T790M) | Value | e.g., ADP-Glo |

| EGFR (Exon 19 del) | Value | e.g., ADP-Glo |

Table 2: Kinase Selectivity Profile

| Kinase | IC50 (nM) | Fold Selectivity (vs. EGFR WT) |

| EGFR | Value | 1 |

| HER2 (ErbB2) | Value | Value |

| HER4 (ErbB4) | Value | Value |

| SRC | Value | Value |

| ABL | Value | Value |

| ... (representative panel of kinases) | ... | ... |

Table 3: Cellular Activity

| Cell Line | EGFR Status | Assay | IC50 (nM) |

| A431 | WT (overexpressed) | p-EGFR Inhibition | Value |

| A431 | WT (overexpressed) | Proliferation (e.g., MTT) | Value |

| H1975 | L858R/T790M | p-EGFR Inhibition | Value |

| H1975 | L858R/T790M | Proliferation (e.g., MTT) | Value |

| HCC827 | Exon 19 del | p-EGFR Inhibition | Value |

| HCC827 | Exon 19 del | Proliferation (e.g., MTT) | Value |

Detailed Experimental Protocols

Precise and reproducible experimental design is crucial for the accurate characterization of an inhibitor. The following sections detail generalized protocols for key assays.

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human EGFR enzyme (and other kinases for selectivity profiling)

-

Kinase substrate (e.g., Poly (Glu4,Tyr1) peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]

-

Test inhibitor (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of luminescence detection

Protocol:

-

Prepare a 2X kinase reaction buffer containing the kinase and substrate.

-

In a 384-well plate, add 1 µL of the test inhibitor at various concentrations or DMSO as a vehicle control.[7]

-

Add 2 µL of the enzyme/substrate mix to each well.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This assay determines the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.

Materials:

-

Human cancer cell lines (e.g., A431, H1975, HCC827)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Low-serum medium (0.1% FBS)

-

Test inhibitor

-

EGF

-

Lysis buffer

-

Phospho-EGFR and Total EGFR antibodies

-

In-Cell ELISA Kit or reagents for Western blotting

Protocol (In-Cell ELISA):

-

Seed cells in a 96-well plate and grow to ~90% confluency.

-

Serum-starve the cells by incubating in low-serum media for 16-18 hours.[8]

-

Treat the cells with serially diluted test inhibitor or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[8]

-

Fix, permeabilize, and block the cells according to the In-Cell ELISA kit manufacturer's protocol.

-

Incubate with primary antibodies against phospho-EGFR or total EGFR.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

-

Normalize the phospho-EGFR signal to the total EGFR signal and determine the IC50 value.

This assay measures the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines

-

Cell culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the test inhibitor or DMSO.

-

Incubate for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value.

Experimental Workflow and Logic

The characterization of a novel EGFR inhibitor follows a logical progression from biochemical validation to cellular and, ultimately, in vivo studies.

Conclusion

A thorough and systematic evaluation of target specificity and selectivity is a cornerstone of modern drug discovery. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive profile of a novel EGFR inhibitor. This data is essential for establishing a clear structure-activity relationship, predicting potential on-target efficacy and off-target toxicities, and ultimately guiding the progression of a compound from a promising lead to a clinical candidate. The methodologies and data presentation formats provided in this guide offer a robust framework for achieving these critical objectives in the development of next-generation EGFR-targeted therapies.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. promega.com.cn [promega.com.cn]

- 8. rsc.org [rsc.org]

Erlotinib's Binding Affinity to EGFR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding affinity of Erlotinib to the Epidermal Growth Factor Receptor (EGFR). Erlotinib is a reversible, ATP-competitive tyrosine kinase inhibitor that targets EGFR, a key regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention.[4][5] This document details the quantitative binding data of Erlotinib to various forms of EGFR, provides step-by-step experimental protocols for determining these values, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Erlotinib to EGFR

The binding affinity of Erlotinib to EGFR is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values are crucial for understanding the potency and selectivity of the drug. Erlotinib's affinity can vary depending on the mutational status of the EGFR kinase domain.

| EGFR Variant | Cell Line | IC50 (nM) | Reference |

| Wild-type EGFR | - | 2 | [6] |

| EGFR (L858R mutant) | H3255 | 12 | [7] |

| EGFR (exon 19 deletion) | PC-9 | 7 | [7] |

| EGFR (L858R mutant) | - | 0.25 | [8] |

| EGFR (T790M mutant) | PC-9ER | >10,000 | [7] |

| EGFR (T790M mutant) | H1975 | >10,000 | [7] |

Mechanism of Action

Erlotinib functions by competing with adenosine triphosphate (ATP) for the binding site within the intracellular tyrosine kinase domain of EGFR.[2][3] This reversible binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[2] By inhibiting EGFR phosphorylation, Erlotinib effectively blocks pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cancer cell proliferation and survival.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and cellular effects of Erlotinib on EGFR.

Biochemical Kinase Assay: LanthaScreen™ TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of EGFR kinase activity by Erlotinib.

Materials:

-

Recombinant EGFR kinase domain (e.g., EGFR (L858R))

-

Fluorescein-labeled poly-GT peptide substrate

-

ATP

-

Erlotinib

-

LanthaScreen™ Eu-PY20 antibody

-

TR-FRET dilution buffer

-

384-well assay plates

Procedure:

-

Prepare Kinase and Substrate Solution: Dilute the EGFR kinase and the fluorescein-poly-GT substrate in the TR-FRET dilution buffer to the desired concentrations.

-

Prepare Erlotinib Dilutions: Perform a serial dilution of Erlotinib in DMSO and then dilute in the assay buffer.

-

Kinase Reaction:

-

Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.

-

Add 5 µL of the diluted Erlotinib or vehicle (DMSO) control.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.[8]

-

-

Detection:

-

Stop the reaction by adding 10 µL of a solution containing the Eu-PY20 antibody and EDTA.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 615 nm (europium). The TR-FRET ratio (615/520) is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Plot the TR-FRET ratio against the logarithm of the Erlotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Erlotinib on the viability of cancer cell lines.

Materials:

-

EGFR-dependent cancer cell line (e.g., A549)

-

Complete cell culture medium

-

Erlotinib

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Erlotinib or vehicle control and incubate for 48-72 hours.[10][11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][13]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the Erlotinib concentration and fit the data to determine the IC50 value.

Visualizations

EGFR Signaling Pathway

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ClinPGx [clinpgx.org]

- 6. selleckchem.com [selleckchem.com]

- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

In-Depth Technical Guide: Downstream Signaling Pathway Effects of Egfr-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-5 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against both wild-type and clinically relevant mutant forms of the receptor. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its impact on the canonical RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades. This document includes quantitative data on the inhibitory activity of this compound, detailed experimental protocols for assessing its cellular effects, and visual representations of the targeted signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting the kinase activity of EGFR. Dysregulation of EGFR signaling is a critical driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound has been characterized by its potent inhibition of wild-type EGFR as well as clinically significant mutants, including those conferring resistance to first and second-generation EGFR inhibitors.

Quantitative Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against several forms of the EGFR kinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. This data highlights the potency of this compound against various EGFR isoforms.

| Target Enzyme | IC50 (nM) |

| EGFR (Wild-Type) | 10.4 |

| EGFR (L858R) | 1.1 |

| EGFR (L858R/T790M) | 34 |

| EGFR (L858R/T790M/C797S) | 7.2 |

Core Downstream Signaling Pathways Affected by this compound

EGFR activation triggers a cascade of intracellular signaling events that regulate key cellular processes such as proliferation, survival, and migration. The two primary signaling axes downstream of EGFR are the MAPK and PI3K/AKT pathways. This compound, by inhibiting the kinase activity of EGFR, effectively dampens these downstream signals.

The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway

The MAPK pathway is a crucial regulator of cell proliferation and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the recruitment and activation of the guanine nucleotide exchange factor SOS. SOS, in turn, activates the small GTPase RAS. Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression. Inhibition of EGFR by this compound is expected to lead to a significant reduction in the phosphorylation levels of ERK.

The PI3K-AKT Signaling Pathway

The PI3K/AKT pathway is central to cell survival and inhibition of apoptosis. Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This co-localization at the plasma membrane leads to the phosphorylation and activation of AKT. Activated AKT (p-AKT) phosphorylates a multitude of downstream targets to promote cell survival and inhibit pro-apoptotic proteins. Treatment with this compound is anticipated to decrease the levels of phosphorylated AKT.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Downstream signaling pathways inhibited by this compound.

Experimental Workflow Diagrams

Caption: Western blot workflow for analyzing protein phosphorylation.

Caption: Workflow for a cell proliferation assay.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the downstream effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EGFR.

-

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Add the recombinant EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Phosphorylated Downstream Proteins

This method is used to determine the effect of this compound on the phosphorylation status of key downstream signaling proteins like AKT and ERK in a cellular context.

-

Materials:

-

Cancer cell line expressing EGFR (e.g., A431, H1975)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR signaling.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cells.

-

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well clear-bottom plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

-

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the this compound dilutions or DMSO (vehicle control).

-

Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

-

Conclusion

This compound is a potent inhibitor of EGFR and its clinically relevant mutants. By targeting the kinase activity of the receptor, this compound effectively blocks the downstream MAPK and PI3K/AKT signaling pathways, which are critical for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar targeted therapies. Further studies are warranted to fully elucidate the complete downstream signaling network affected by this inhibitor and to evaluate its efficacy in preclinical and clinical settings.

In Vitro Activity of Gefitinib in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Gefitinib, a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The document details its mechanism of action, quantitative inhibitory effects on various cancer cell lines, and the experimental protocols used for its evaluation.

Core Concept: Mechanism of Action

Gefitinib is a small-molecule inhibitor that targets the tyrosine kinase domain of EGFR.[1] By competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor, Gefitinib inhibits EGFR autophosphorylation.[2][3] This blockade prevents the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[2][4][5] Gefitinib has demonstrated particular efficacy in non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, which render the cancer cells dependent on EGFR signaling for their growth and survival.[2]

Quantitative Data: In Vitro Inhibitory Activity

The anti-proliferative activity of Gefitinib is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The sensitivity to Gefitinib varies significantly across different cancer cell lines, often correlating with their EGFR mutation status.

Table 1: IC50 Values of Gefitinib in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) | Reference |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.013 | [6] |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.077 | [6] |

| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 31.0 | [7] |

| H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 21.46 | [8] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10 (Resistant) | [9] |

| HT-29 | Colorectal Cancer | Wild-Type | 21.43 | [8] |

| HUTU-80 | Duodenal Cancer | Not Specified | 21.43 | [8] |

| NR6W | Fibroblast (High EGFR) | Wild-Type | Not Specified | [8] |

| NR6M | Fibroblast (EGFRvIII) | Mutant | Not Specified | [8] |

*Note: For NR6W and NR6M cell lines, specific IC50 values for growth inhibition were not provided in the source, but the IC50 for inhibition of PLC-γ phosphorylation was 27 nM and 369 nM, respectively.[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the EGFR signaling pathway and a standard experimental workflow for assessing the in vitro activity of an EGFR inhibitor like Gefitinib.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: In vitro workflow for evaluating Gefitinib's activity.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the cytotoxic or cytostatic effects of Gefitinib and to calculate its IC50 value. The assay measures the metabolic activity of viable cells.[9]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Gefitinib stock solution (dissolved in DMSO)[9]

-

96-well microtiter plates[9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)[9]

-

Solubilization solution (e.g., 10% SDS in 0.01M HCl)[10]

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reading spectrophotometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µl of complete culture medium.[11] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the old medium from the plates and add 100 µl of the medium containing the various concentrations of Gefitinib. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[9]

-

MTT Addition: After incubation, add 10-20 µl of MTT solution to each well for a final concentration of approximately 0.5 mg/ml.[9][10]

-

Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[10]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Gefitinib concentration and use a non-linear regression model to determine the IC50 value.

Analysis of EGFR Signaling Pathway (Western Blot)

This protocol is used to assess the effect of Gefitinib on the phosphorylation status of EGFR and its key downstream signaling proteins, such as AKT and ERK.[4]

Materials:

-

Cancer cell lines

-

6-well plates or culture dishes

-

Gefitinib stock solution

-

Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with desired concentrations of Gefitinib (e.g., 5 µM) for a specific duration (e.g., 24 hours).[12] An untreated control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[12]

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels or loading controls (like β-actin), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

References

- 1. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. The Role of Gefitinib in Lung Cancer Treatment | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell viability through MTT assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

A comparative analysis of mechanisms, efficacy, and resistance profiles for researchers, scientists, and drug development professionals.

Note to the reader: The specific compound "Egfr-IN-5" requested for comparison could not be identified in publicly available scientific literature. Therefore, this guide provides a comprehensive overview and comparison of well-characterized classes of EGFR Tyrosine Kinase Inhibitors (TKIs), which will serve as a valuable resource for understanding the landscape of EGFR-targeted therapies.

Introduction to EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4][5][6][7] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[8]

Classification and Mechanism of Action of EGFR TKIs

EGFR TKIs are small molecules that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[9] They are broadly classified into different generations based on their chemical properties, binding mechanisms, and their efficacy against specific EGFR mutations.

First-Generation EGFR TKIs

First-generation EGFR TKIs, such as gefitinib and erlotinib, are reversible inhibitors that target common activating mutations like exon 19 deletions and the L858R point mutation.[8][10] Their efficacy is limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20.[11]

Second-Generation EGFR TKIs

Second-generation TKIs, including afatinib and dacomitinib, were developed to overcome the limitations of the first-generation inhibitors.[8] They are irreversible covalent inhibitors that form a bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[12] While they show activity against T790M-mutated EGFR, their clinical utility is often hampered by dose-limiting toxicities due to their inhibition of wild-type (WT) EGFR.

Third-Generation EGFR TKIs

Third-generation TKIs, such as osimertinib, represent a significant advancement in EGFR-targeted therapy. These are also irreversible covalent inhibitors but are designed to selectively target EGFR with the T790M resistance mutation while sparing WT EGFR, leading to a better therapeutic window.[11] However, resistance to third-generation TKIs can emerge, often through the C797S mutation, which prevents the covalent binding of these inhibitors.

Emerging and Fourth-Generation EGFR TKIs

To address resistance to third-generation TKIs, new strategies are being explored. These include the development of fourth-generation TKIs and allosteric inhibitors that bind to a different site on the EGFR kinase domain, thereby overcoming resistance mutations at the ATP-binding site.[8]

Quantitative Comparison of EGFR TKIs

The following table summarizes the inhibitory concentrations (IC50) of various EGFR TKIs against different EGFR genotypes. This data is crucial for understanding the potency and selectivity of these inhibitors.

| Inhibitor Class | Inhibitor | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR del19 (IC50, nM) | EGFR T790M (IC50, nM) | EGFR L858R/T790M (IC50, nM) | EGFR del19/T790M (IC50, nM) | EGFR C797S mutants (IC50, nM) |

| 1st Generation | Gefitinib | >1000 | ~20-50 | ~10-30 | >1000 | >1000 | >1000 | ~20-50 (if T790M is absent) |

| Erlotinib | ~100-200 | ~10-40 | ~5-20 | >1000 | >1000 | >1000 | ~10-40 (if T790M is absent) | |

| 2nd Generation | Afatinib | ~10 | ~0.5 | ~0.4 | ~10 | ~10 | ~10 | High (covalent binding blocked) |

| Dacomitinib | ~6 | ~1 | ~1 | ~10 | ~10 | ~10 | High (covalent binding blocked) | |

| 3rd Generation | Osimertinib | ~200-500 | ~10-20 | ~10-20 | ~1-10 | ~1-10 | ~1-10 | High (covalent binding blocked) |

| Allosteric | EAI045 | - | - | - | - | ~24 | ~24 | ~24 (in combination with covalent inhibitor) |

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple sources.

Experimental Protocols for EGFR TKI Evaluation

The characterization of EGFR TKIs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified EGFR kinase domains (WT and mutants).

Methodology:

-

Recombinant human EGFR kinase domains are incubated with the test inhibitor at various concentrations.

-

A substrate peptide and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using fluorescence-based methods.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of an inhibitor on the proliferation of cancer cell lines with different EGFR statuses.

Methodology:

-

Cancer cells (e.g., PC-9 for EGFR del19, H1975 for L858R/T790M) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the test inhibitor and incubated for a period of time (typically 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis of EGFR Signaling

Objective: To investigate the effect of an inhibitor on the phosphorylation of EGFR and its downstream signaling proteins.

Methodology:

-

Cancer cells are treated with the test inhibitor for a specified time.

-

The cells are lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensities are quantified to assess the level of protein phosphorylation.

Visualizing EGFR Signaling and Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in EGFR signaling and TKI action.

Caption: EGFR Signaling Pathway.

Caption: TKI Inhibition Mechanisms.

Caption: Evolution of TKI Resistance.

Conclusion and Future Directions

The development of EGFR TKIs has revolutionized the treatment of EGFR-mutant NSCLC. However, the emergence of drug resistance remains a significant clinical challenge. A deep understanding of the mechanisms of action of different TKI generations, their quantitative efficacy against various mutations, and the molecular basis of resistance is essential for the development of next-generation inhibitors and rational combination therapies. Future research will likely focus on allosteric inhibitors, combination strategies to overcome resistance, and the development of therapies for patients who have exhausted currently available targeted treatment options.

References

- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eGFR Calculator | National Kidney Foundation [kidney.org]

- 10. Design, synthesis and biological evaluation of EGFR kinase inhibitors that spans the orthosteric and allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Epidermal growth factor receptor (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EGFR Inhibition in Non-Small Cell Lung Cancer Research

Disclaimer: Information regarding a specific molecule designated "Egfr-IN-5" is not available in the public domain based on the conducted search. This guide provides a comprehensive overview of the Epidermal Growth Factor Receptor (EGFR) as a therapeutic target in Non-Small Cell Lung Cancer (NSCLC), focusing on the mechanism of action of EGFR inhibitors, relevant preclinical data, and associated experimental protocols. This information is intended for researchers, scientists, and drug development professionals.

Introduction to EGFR in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] In normal cellular physiology, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain.[2][3] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are essential for normal cell function.[3][4]

In a significant subset of Non-Small Cell Lung Cancer (NSCLC) patients, mutations in the EGFR gene lead to constitutive activation of the receptor, driving uncontrolled cell proliferation and tumor growth.[1][5][6] These "driver mutations" are most commonly found in the adenocarcinoma subtype of NSCLC and are more prevalent in certain populations, including non-smokers, women, and individuals of Asian ethnicity.[4][7][8] The two most common activating mutations are deletions in exon 19 and the L858R point mutation in exon 21.[7][9] The discovery of these mutations has led to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of EGFR-mutant NSCLC.[6][10]

The EGFR Signaling Pathway in NSCLC

The EGFR signaling pathway is a complex network of protein interactions that ultimately dictates cell fate. Upon ligand binding and dimerization, EGFR undergoes autophosphorylation of specific tyrosine residues in its C-terminal tail.[3] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.

Mechanism of Action of EGFR Inhibitors

EGFR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.[11] This blockade of EGFR signaling leads to the inhibition of tumor cell proliferation and the induction of apoptosis.

There are currently three generations of EGFR-TKIs, each with distinct characteristics:

-

First-Generation (Reversible): Gefitinib and erlotinib are reversible inhibitors that target both wild-type and mutant EGFR.[6]

-

Second-Generation (Irreversible): Afatinib and dacomitinib form covalent bonds with the kinase domain, leading to irreversible inhibition. They are also active against other ErbB family members.

-

Third-Generation (Mutant-Selective, Irreversible): Osimertinib is designed to selectively target the T790M resistance mutation, which often arises after treatment with first- or second-generation TKIs, while sparing wild-type EGFR.[12]

Quantitative Data on EGFR Inhibitors

The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. The following table summarizes representative IC50 values for various EGFR inhibitors against different EGFR genotypes.

| Compound | EGFR Genotype | IC50 (nM) | Cell Line |

| Gefitinib | Wild-Type | >1000 | A431 |

| L858R | 25 | H3255 | |

| Exon 19 Del | 5 | HCC827 | |

| Erlotinib | Wild-Type | ~2000 | A431 |

| L858R | 50 | NCI-H3255 | |

| Exon 19 Del | 2 | HCC827 | |

| Osimertinib | T790M | 1-15 | NCI-H1975 |

| L858R/T790M | <1 | PC-9 | |

| Wild-Type | 200-500 | Various |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from various preclinical studies.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used in the preclinical evaluation of EGFR inhibitors.

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Workflow:

Protocol:

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (serially diluted)

-

Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)

-

384-well microplate

-

-

Procedure: a. Add 5 µL of diluted recombinant EGFR kinase to each well of the microplate. b. Add 2.5 µL of the test compound at various concentrations (and a vehicle control). c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate. e. Incubate for 60 minutes at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Add the detection reagent and incubate as per the manufacturer's instructions. h. Read the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Data Analysis: a. Plot the percentage of inhibition against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay assesses the effect of an EGFR inhibitor on the viability and proliferation of cancer cells.

Protocol (MTT Assay):

-

Cell Culture:

-

Culture NSCLC cell lines (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M) in appropriate media.

-

-

Procedure: a. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight. b. Treat the cells with serial dilutions of the EGFR inhibitor for 72 hours. c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

This technique is used to determine the effect of an EGFR inhibitor on the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK.

Protocol:

-

Cell Treatment and Lysis: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Treat with the EGFR inhibitor for a specified time (e.g., 2 hours). d. Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes. e. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a BCA assay. b. Denature the protein samples by boiling in Laemmli buffer. c. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The targeting of EGFR with small molecule inhibitors has been a paradigm-shifting strategy in the management of EGFR-mutant NSCLC. Understanding the underlying biology of the EGFR signaling pathway and the mechanisms of action of these inhibitors is crucial for the continued development of more effective and durable therapies. The experimental protocols outlined in this guide provide a foundational framework for the preclinical evaluation of novel EGFR-targeted agents. As the landscape of NSCLC treatment continues to evolve, a deep technical understanding of EGFR-targeted therapies will remain essential for researchers and drug developers in the field.

References

- 1. EGFR gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 7. lung.org [lung.org]

- 8. EGFR stands for epidermal growth factor receptor. | EGFR Positive UK [egfrpositive.org.uk]

- 9. EGFR Mutation in Lung Cancer: Types, Treatment, Outlook [healthline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of a Third-Generation EGFR Inhibitor: A Technical Guide

Disclaimer: Initial searches for a compound specifically named "Egfr-IN-5" did not yield any public data. Therefore, this guide utilizes Osimertinib (AZD9291) , a well-documented and clinically approved third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative example to fulfill the detailed requirements of this technical whitepaper. The data and methodologies presented herein pertain to Osimertinib.

Introduction: The Evolution of EGFR Inhibition in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations in its tyrosine kinase domain, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[3][4] This has led to the development of EGFR Tyrosine Kinase Inhibitors (TKIs) as a cornerstone of targeted cancer therapy.[3]

First-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant efficacy in patients with tumors harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation).[4][5] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5][6][7] Second-generation TKIs were developed to overcome this, but their increased activity against wild-type (WT) EGFR led to significant toxicities, such as skin rash and diarrhea.[1]

This clinical challenge necessitated the development of third-generation EGFR TKIs, designed to potently and selectively inhibit both the initial sensitizing mutations and the T790M resistance mutation, while sparing WT EGFR.[6][7] Osimertinib (AZD9291) emerged as the leading candidate from this effort, revolutionizing the treatment landscape for EGFR-mutated NSCLC.[3][8] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Osimertinib.

Discovery of Osimertinib (AZD9291)

The drug discovery program for Osimertinib was initiated by AstraZeneca in 2009 with the goal of creating a third-generation EGFR inhibitor that could selectively target the T790M resistance mutation.[9][10] The development was a prime example of structure-based drug design.[3] The key objectives were to achieve:

-

High potency against both EGFR sensitizing mutations (EGFRm+) and the T790M double mutation.

-

High selectivity over wild-type EGFR to minimize toxicity.

-

Irreversible binding to the target to ensure sustained inhibition.

-

Favorable pharmacokinetic properties , including oral bioavailability and CNS penetration, as brain metastases are common in NSCLC patients.[11][12]

Starting from a screening of pyrimidine-based compounds, medicinal chemists optimized a lead compound to enhance its activity and selectivity profile.[3][6] This effort led to the identification of Osimertinib (AZD9291), a mono-anilino-pyrimidine compound, which was selected as the clinical candidate in 2012.[9][10] It features an indole group that fits into the ATP-binding pocket and an acrylamide group that forms a covalent bond with the Cysteine-797 residue, ensuring irreversible inhibition.[2][6][13]

Chemical Synthesis

The synthesis of Osimertinib involves a multi-step process. A common route involves the coupling of key intermediates to construct the core structure, followed by the introduction of the acrylamide warhead.

A reported synthetic route involves the reaction of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine with 3-chloropropanoyl chloride, followed by an in-situ elimination reaction to form the acrylamide moiety.[14]

Mechanism of Action

Osimertinib is an irreversible EGFR tyrosine kinase inhibitor.[7] It exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of mutant forms of EGFR.[15]

-

Covalent Binding: Osimertinib covalently binds to the Cysteine-797 (Cys797) residue within the ATP-binding site of the EGFR kinase domain.[2][6] This irreversible bond blocks ATP from binding, thereby preventing the autophosphorylation and activation of the receptor.[2]

-

Selective Inhibition: It is highly selective for EGFR harboring sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation.[6] It has a significantly lower affinity for wild-type EGFR, which is the basis for its improved safety profile compared to earlier generation TKIs.[6][16] In vitro, Osimertinib has a ~200-fold higher affinity for the L858R/T790M mutant EGFR compared to wild-type EGFR.[16]

-

Downstream Pathway Inhibition: By blocking EGFR activation, Osimertinib effectively suppresses downstream signaling cascades that are critical for tumor cell proliferation and survival, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2]

Preclinical Development

Osimertinib underwent extensive preclinical evaluation to characterize its activity, selectivity, and in vivo efficacy.

In Vitro Activity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring various sensitizing and resistance mutations, with significantly less activity against wild-type EGFR.[6]

Table 1: In Vitro Potency of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) for Cell Growth Inhibition |

|---|---|---|

| PC-9 | Exon 19 deletion | 17 |

| H1975 | L858R / T790M | 15 |

Data sourced from representative studies.[17]

In Vivo Efficacy

In xenograft models using NSCLC cell lines, once-daily oral administration of Osimertinib resulted in significant, dose-dependent tumor regression.[6] Notably, it also showed superior brain penetration compared to other EGFR TKIs like gefitinib and afatinib, leading to sustained tumor regression in mouse brain metastases models.[11][12]

Table 2: Summary of Key Preclinical Findings

| Parameter | Finding | Reference |

|---|---|---|

| Target Selectivity | Potent inhibitor of EGFRm+ and T790M mutations, while sparing WT EGFR. | [6] |

| In Vivo Efficacy | Dose-dependent tumor regression in TKI-sensitizing and T790M xenograft models. | [6] |

| CNS Penetration | Greater penetration of the blood-brain barrier compared to gefitinib, rociletinib, and afatinib in preclinical models. | [11][12] |

| Metabolites | Two active metabolites, AZ5104 and AZ7550, circulate at ~10% of the parent compound concentration. |[16][18] |

Pharmacokinetics

The pharmacokinetic (PK) profile of Osimertinib has been well-characterized in both healthy volunteers and patients with NSCLC.

Table 3: Key Pharmacokinetic Parameters of Osimertinib (80 mg once daily)

| Parameter | Value |

|---|---|

| Time to Cmax (Tmax) | ~6 hours |

| Protein Binding | 95% |

| Volume of Distribution (Vd) | 918 L |

| Metabolism | Primarily via CYP3A-mediated oxidation and dealkylation. |

| Major Metabolites | AZ7550, AZ5104 (active) |

| Elimination Half-life (t½) | ~48 hours |

| Excretion | Feces (68%), Urine (14%) |

| Oral Clearance (CL/F) | 14.3 L/h |

Data compiled from DrugBank and clinical studies.[16][19]

Once-daily dosing leads to an approximately three-fold accumulation, reaching a steady state after 15 days.[19] While covariates such as body weight and ethnicity were found to have a statistically significant impact on PK, the effects were not deemed clinically relevant.[4][18]

Clinical Development

Osimertinib's clinical development was expedited due to its breakthrough therapy designation by the FDA in 2014.[9] Its efficacy and safety have been established in a series of pivotal clinical trials.

Table 4: Summary of Pivotal Clinical Trial Data for Osimertinib

| Trial (NCT ID) | Phase | Patient Population | Treatment Arms | Key Efficacy Outcome |

|---|---|---|---|---|

| AURA2 (NCT02094261) | II | EGFR T790M+ NSCLC (pre-treated) | Osimertinib 80 mg | ORR: 70% |

| AURA3 (NCT02151981) | III | EGFR T790M+ NSCLC (pre-treated) | Osimertinib 80 mg vs. Platinum-pemetrexed | Median PFS: 10.1 mo vs. 4.4 mo |

| FLAURA (NCT02296125) | III | Treatment-naïve, EGFRm+ NSCLC | Osimertinib 80 mg vs. Gefitinib or Erlotinib | Median PFS: 18.9 mo vs. 10.2 moMedian OS: 38.6 mo vs. 31.8 mo |

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival. Data sourced from trial publications.[20][21][22]

The most common adverse events associated with Osimertinib include diarrhea, rash, dry skin, and nail toxicity.[15][19] While generally manageable, serious adverse events like interstitial lung disease (ILD)/pneumonitis and QTc interval prolongation have been reported.[15][16]

Mechanisms of Resistance to Osimertinib

Despite the profound efficacy of Osimertinib, acquired resistance inevitably develops.[5] Resistance mechanisms are broadly classified as either EGFR-dependent or EGFR-independent.

-

EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably C797S .[6][7][23] This mutation alters the cysteine residue to which Osimertinib covalently binds, preventing its irreversible inhibition.

-

EGFR-Independent: These mechanisms involve the activation of alternative "bypass" signaling pathways that circumvent the need for EGFR signaling. Common bypass pathways include:

Experimental Protocols

EGFR Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against wild-type and mutant EGFR kinase activity.

Methodology:

-

Reagents and Materials: Recombinant human EGFR (wild-type, L858R/T790M, etc.), ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compound (e.g., Osimertinib) serially diluted in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate. b. Add 2.5 µL of 4x EGFR enzyme solution to each well. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP solution. e. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol. g. Measure luminescence using a plate reader.

-

Data Analysis: a. Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot percent inhibition versus the logarithm of compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of a test compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Reagents and Materials: NSCLC cell lines (e.g., PC-9, H1975), complete growth medium (e.g., RPMI-1640 with 10% FBS), test compound serially diluted, 96-well cell culture plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure: a. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight. b. Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO). c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. e. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot cell viability versus the logarithm of compound concentration. c. Determine the IC₅₀ value by non-linear regression analysis.

Conclusion

The discovery and development of Osimertinib represent a landmark achievement in precision oncology. Through a rational, structure-based design approach, scientists created a highly potent and selective inhibitor that successfully addresses the primary mechanism of resistance to first- and second-generation EGFR TKIs. Its robust preclinical profile translated into remarkable clinical efficacy, establishing Osimertinib as the standard of care for first-line treatment of EGFR-mutated NSCLC and for patients who develop the T790M resistance mutation.[3][8][20] While acquired resistance to Osimertinib remains a clinical challenge, ongoing research into these resistance mechanisms is paving the way for the next wave of therapeutic strategies, including combination therapies and novel fourth-generation inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Osimertinib - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]

- 15. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

- 18. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. targetedonc.com [targetedonc.com]

- 22. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

Designing the Next Generation of EGFR Inhibitors: A Technical Guide to Structural Analog Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a pivotal role in the development and progression of numerous cancers. As a well-validated therapeutic target, the development of small molecule inhibitors targeting the EGFR kinase domain has been a major focus of oncology research. This has led to the approval of several generations of EGFR inhibitors. However, the emergence of drug resistance, often through mutations in the EGFR kinase domain, necessitates the continuous design and development of novel and more effective inhibitors. This technical guide provides an in-depth exploration of the principles and methodologies involved in the structural analog design of EGFR inhibitors, with a focus on common and effective scaffolds such as quinazoline, pyrimidine, and indole cores. While specific data on a compound designated "EGFR-IN-5" is not publicly available, this guide will utilize established examples from the literature to illustrate the core concepts of structure-activity relationship (SAR)-guided drug design.

The EGFR Signaling Pathway: A Complex Network

The EGFR signaling cascade is a complex network that regulates key cellular processes including proliferation, survival, differentiation, and migration.[1][2] Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The three major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[3][4] Understanding this intricate network is crucial for designing inhibitors that can effectively block these oncogenic signals.

Core Scaffolds in EGFR Inhibitor Design

The design of EGFR inhibitors has been dominated by a few key heterocyclic scaffolds that effectively mimic the binding of ATP to the kinase domain. Understanding the structure-activity relationships of these core structures is fundamental to designing novel analogs.

The Quinazoline Scaffold

The quinazoline core is a highly favorable scaffold for developing EGFR inhibitors due to its strong affinity for the ATP binding site.[1][5] First and second-generation inhibitors like Gefitinib and Erlotinib are based on this structure.

Structure-Activity Relationship (SAR) Highlights for Quinazoline Derivatives:

-

C4-Anilino Group: Essential for binding to the hinge region of the kinase domain. Substitutions on the aniline ring significantly impact potency and selectivity.

-

C6 and C7 Positions: Modifications at these positions can enhance binding affinity and modulate pharmacokinetic properties. For example, the introduction of a methoxy group at C7 is a common feature.

-

Michael Acceptors: The addition of a Michael acceptor group, such as an acrylamide moiety, at the C6 or C7 position can lead to irreversible binding to a cysteine residue (Cys797) in the active site, a strategy employed by second-generation inhibitors like Afatinib.

The Pyrimidine Scaffold

The pyrimidine scaffold is another privileged structure in the design of kinase inhibitors, including those targeting EGFR.[2][6] This core is present in the third-generation inhibitor, Osimertinib, which is effective against the T790M resistance mutation.

Structure-Activity Relationship (SAR) Highlights for Pyrimidine Derivatives:

-

2,4-Diaminopyrimidine Core: This arrangement is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket.

-

C5-Substitution: The introduction of specific moieties at the C5 position can confer selectivity for mutant forms of EGFR.

-

Indole Group: The presence of a substituted indole group, as seen in Osimertinib, is critical for targeting the T790M mutant.[7]

The Indole Scaffold

The indole nucleus is a versatile scaffold found in a number of biologically active compounds, including EGFR inhibitors.[8][9][10] It can be a central component or a key substituent on other core structures.

Structure-Activity Relationship (SAR) Highlights for Indole-Containing Inhibitors:

-

Position of Substitution: The biological activity of indole-based inhibitors is highly dependent on the substitution pattern on the indole ring.

-

Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor, contributing to the binding affinity.

-

Hydrophobic Interactions: The bicyclic nature of the indole ring allows for significant hydrophobic interactions within the active site.

Quantitative Data on EGFR Inhibitor Analogs

The following tables summarize the in vitro activity of representative EGFR inhibitor analogs from the literature, illustrating the impact of structural modifications on their potency.

Table 1: In Vitro Activity of Quinazoline-Based EGFR Inhibitors

| Compound | R1 (at C4-aniline) | R2 (at C6) | R3 (at C7) | EGFR WT IC50 (nM) | A549 (Cell Line) IC50 (µM) |

| Gefitinib | 3-chloro-4-fluoro | H | OCH3 | 27.06 | >10 |

| Analog 1 | 3-ethynyl | H | OCH3 | 1.5 | 0.008 |

| Analog 2 | 3-bromo | H | OCH3 | 3.3 | 0.015 |

| Analog 3 | 3-chloro-4-fluoro | OCH2CH2OH | OCH3 | 45 | 1.2 |

Data is illustrative and compiled from various public sources.

Table 2: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors